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Bzl-ser(bzl)-OH

Cat. No.: B556257
CAS No.: 201209-83-8
M. Wt: 285.34 g/mol
InChI Key: FVRIECPGKNPENC-INIZCTEOSA-N
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Description

Significance of Serine in Biological Systems and Peptides

Serine is a proteinogenic amino acid with profound importance in a vast array of biological processes. pearson.comhighfine.com Its hydroxymethyl side chain imparts polarity and the ability to form hydrogen bonds, which are crucial for defining the tertiary structure and solubility of proteins. thieme-connect.com Serine residues are frequently found in the active sites of enzymes, where the hydroxyl group can act as a nucleophile in catalytic mechanisms; the serine proteases, such as trypsin and chymotrypsin, are a classic example of this function. thieme-connect.com

Beyond its structural role, serine is a central metabolite. It serves as a precursor for the biosynthesis of other amino acids, including glycine (B1666218) and cysteine, as well as purines and pyrimidines. chemicalbook.com Furthermore, serine is a key component in the synthesis of phospholipids (B1166683) and sphingolipids, which are essential for the integrity of cell membranes. highfine.com The hydroxyl group of serine is also a primary site for post-translational modifications like phosphorylation, a key mechanism for regulating protein activity and signal transduction pathways. pearson.comhighfine.com

Overview of N- and O-Benzyl Protection in Amino Acid Derivatives

The benzyl (B1604629) (Bzl) group is a widely used protecting group for various functional groups in organic synthesis, including amines and alcohols. highfine.com It is valued for its relative stability under a range of reaction conditions, including acidic and basic environments where other protecting groups might be labile. highfine.com

O-Benzyl Protection: The hydroxyl group of serine is commonly protected as a benzyl ether (O-Bzl). This is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a base (like sodium hydride) and subsequently reacted with benzyl bromide. organic-chemistry.orgyoutube.com The resulting benzyl ether is robust and withstands many synthetic transformations.

N-Benzyl Protection: While the benzyloxycarbonyl (Cbz or Z) group is a more common carbamate-based protection for amines, direct N-benzylation is also a valid strategy. total-synthesis.commasterorganicchemistry.com N-benzyl groups can be introduced via direct alkylation with a benzyl halide or, more commonly, through reductive amination. highfine.comthieme-connect.com This involves reacting the amino acid with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced to the N-benzyl amine. highfine.comthieme-connect.com

The compound Bzl-ser(bzl)-OH, or N,O-dibenzyl-L-serine, is a serine derivative where both the amino and hydroxyl functionalities are masked by benzyl groups. This dual protection renders the serine molecule inert for incorporation into a peptide chain until the protecting groups are strategically removed. The primary method for cleaving both N-benzyl and O-benzyl groups is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which reduces them to toluene (B28343), leaving the original functional groups intact. jk-sci.com

Data Tables

Table 1: Chemical Properties of a Doubly Benzylated Serine Derivative

The following data pertains to a closely related esterified derivative, 2-N,N-Dibenzyl Serine Benzyl Ester, as a proxy for the physical properties of this compound.

PropertyValueReference
Molecular Formula C₂₄H₂₅NO₃ chemicalbook.com
Molecular Weight 375.46 g/mol chemicalbook.com
Boiling Point 290 °C chemicalbook.com
Density 1.06 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.573 chemicalbook.com
Form Oil chemicalbook.com
Color Colorless chemicalbook.com

Table 2: Comparison of Common Protecting Groups for Serine Side Chain

Protecting GroupAbbreviationIntroduction MethodCleavage Condition
Benzyl BzlWilliamson Ether Synthesis (e.g., Benzyl bromide, NaH)Catalytic Hydrogenolysis (H₂, Pd/C)
tert-Butyl tBuAcid-catalyzed addition of isobutyleneStrong Acid (e.g., Trifluoroacetic Acid - TFA)
Trityl TrtReaction with Trityl chlorideMild Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B556257 Bzl-ser(bzl)-OH CAS No. 201209-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRIECPGKNPENC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427399
Record name Benzyl-O-benzyl-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201209-83-8
Record name Benzyl-O-benzyl-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Protected Serine Derivatives

Synthesis of N-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH)

N-Benzyl-O-benzyl-L-serine, often abbreviated as this compound, is a derivative of the amino acid serine where both the amino group and the hydroxyl group of the side chain are protected by benzyl (B1604629) (Bn) groups. This dual protection renders the molecule stable under various reaction conditions and soluble in organic solvents, facilitating its use in complex synthetic sequences.

General Synthetic Routes

The synthesis of this compound typically involves a multi-step process starting from L-serine. A common approach begins with the protection of the amino group, often via benzylation, followed by the protection of the hydroxyl group. Alternatively, the hydroxyl group can be protected first.

One general route involves the initial protection of the amino group of L-serine, for instance, by reaction with benzyl bromide under basic conditions. Subsequently, the hydroxyl group is protected, also typically via benzylation using benzyl bromide and a strong base like sodium hydride (NaH) thieme-connect.de. The order of protection can be varied, and sometimes both groups are protected simultaneously or in a different sequence depending on the specific reagents and conditions employed. For example, direct N,O-dibenzylation of serine derivatives can be achieved, though controlling selectivity and avoiding side reactions is crucial.

Stereochemical Considerations and Control in N,O-bis-benzylated Serine Synthesis

Maintaining the stereochemical integrity of the L-serine starting material is paramount during the synthesis of this compound. Serine is a chiral amino acid, and epimerization (racemization) at the α-carbon can occur under harsh reaction conditions, particularly in the presence of strong bases or prolonged heating.

To ensure enantiopurity, synthetic routes are designed to minimize conditions that promote epimerization. For instance, reactions involving strong bases like sodium hydride require careful temperature control, typically maintaining low temperatures (e.g., 0-35°C) during benzylation to prevent racemization . The choice of solvent also plays a role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can enhance the reactivity of benzyl bromide while minimizing side reactions that could lead to stereochemical loss .

Synthesis of N-tert-Butyloxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

N-tert-Butyloxycarbonyl-O-benzyl-L-serine, or Boc-Ser(Bzl)-OH, is another widely used protected serine derivative. In this compound, the amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is readily cleaved under acidic conditions, while the hydroxyl group is protected by a benzyl (Bn) ether. This combination of protecting groups offers orthogonal deprotection strategies, making it highly valuable in peptide synthesis.

Conventional Synthetic Pathways

The synthesis of Boc-Ser(Bzl)-OH typically begins with the protection of the amino group of L-serine with the Boc group, commonly using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in a suitable solvent system (e.g., dioxane/water or THF) mdpi.comnih.govorganic-chemistry.org. This yields N-Boc-L-serine.

Following the N-protection, the hydroxyl group of N-Boc-L-serine is protected with a benzyl group. A common method is the Williamson ether synthesis, where N-Boc-L-serine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, followed by reaction with benzyl bromide (BnBr) thieme-connect.demdpi.comnih.gov. This reaction is typically carried out in an anhydrous polar aprotic solvent like DMF or THF at controlled temperatures.

Differential Protection Strategies for Serine Functional Groupsnih.gov

The synthesis of Boc-Ser(Bzl)-OH exemplifies a differential protection strategy for the amino and hydroxyl groups of serine. Serine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the β-hydroxyl group. To achieve selective protection, chemists employ reagents and conditions that react preferentially with one functional group over others.

The introduction of the Boc group onto the amino nitrogen is a classic example of selective protection. The Boc group is typically installed using (Boc)₂O under basic conditions, which readily reacts with the amine but not the hydroxyl group under standard conditions organic-chemistry.org. Subsequently, the hydroxyl group is selectively benzylated. This is achieved by first deprotonating the hydroxyl group using a strong base (like NaH) to form an alkoxide, which is then alkylated by benzyl bromide. The Boc group, being stable to these basic conditions, remains intact mdpi.comnih.gov. This sequential, selective protection allows for the precise installation of different protecting groups on distinct functional sites of the amino acid.

Optimization of Reaction Conditions and Yieldresearchgate.net

Optimizing the synthesis of Boc-Ser(Bzl)-OH is crucial for achieving high yields and purity. Key parameters that influence the success of the synthesis include the choice of base, solvent, temperature, and reaction time.

For the benzylation step, using a strong base like NaH in an anhydrous solvent such as DMF or THF is critical for efficient deprotonation of the hydroxyl group mdpi.comnih.gov. Maintaining a controlled temperature, often starting at 0°C and allowing it to rise to room temperature, helps to ensure complete reaction while minimizing potential side reactions or degradation mdpi.comnih.gov. The stoichiometry of benzyl bromide is also important, with a slight excess often used to drive the reaction to completion.

Yields for the benzylation step are generally reported to be high, often in the range of 80-95%, provided that anhydrous conditions are maintained and side reactions are minimized mdpi.comnih.gov. For instance, a typical procedure involves reacting N-Boc-L-serine with NaH in DMF at 0°C, followed by the addition of benzyl bromide and stirring at room temperature for several hours nih.gov.

Compound Name Table

Full NameAbbreviationCAS Number
N-Benzyl-O-benzyl-L-serineThis compoundN/A
N-tert-Butyloxycarbonyl-O-benzyl-L-serineBoc-Ser(Bzl)-OH23680-31-1
N-Boc-L-serineBoc-Ser-OHN/A
N-Benzyl-O-benzyl-L-serine methyl ester oxalateBzl-Ser(Bzl)-OMe·Oxalate746598-47-0
N-Benzyl-O-benzyl-L-serine methyl ester hydrochlorideN/A188660-14-2
N,N-Dibenzyl-O-methylsulfonyl serine methyl esterN/AN/A
N-tert-Butyloxycarbonyl-O-benzyl-L-serine methyl esterBoc-Ser(Bzl)-OMeN/A
N-Benzyl-O-benzyl-L-serine benzyl esterN/AN/A
N-tert-Butyloxycarbonyl-O-benzyl-L-tyrosineBoc-Tyr(Bzl)-OHN/A
N-tert-Butyloxycarbonyl-O-benzyl-L-leucineBoc-Leu-OHN/A
N-tert-Butyloxycarbonyl-L-serineBoc-Ser-OHN/A
N-tert-Butyloxycarbonyl-L-tyrosineBoc-Tyr-OHN/A
N-tert-Butyloxycarbonyl-L-leucineBoc-Leu-OHN/A
N-tert-Butyloxycarbonyl-L-alanineBoc-Ala-OHN/A
N-tert-Butyloxycarbonyl-L-lysineBoc-Lys-OHN/A
N-tert-Butyloxycarbonyl-O-benzyl-L-serine benzyl esterBoc-Ser(Bzl)-OBzlN/A
N-tert-Butyloxycarbonyl-O-benzyl-α-serine-β-leucine-methyl esterBoc-Ser(Bzl)-α-Ala-β-Leu-OMeN/A
N-tert-Butyloxycarbonyl-O-benzyl-tyrosineBoc-Tyr(Bzl)-OHN/A
N-Boc-O-benzyl-α-serine-β-leucine-methyl esterN/AN/A
N-Boc-O-benzyl-tyrosineN/AN/A
N-Boc-O-benzyl-α-tyrosine-α-glycine-β-leucine methyl esterN/AN/A
N-Boc-Arg(Mts)-OHN/AN/A
N-Carboxyanhydride N-(tert-butyloxycarbonyl)-O-benzyl-L-serineN/AN/A

Application in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

In solid-phase peptide synthesis (SPPS), amino acid derivatives with protected side chains are essential for constructing peptide chains on a solid support. Serine, with its reactive hydroxyl group, requires protection to prevent unwanted side reactions, such as O-acylation or esterification, during the iterative cycles of coupling and deprotection. The benzyl (B1604629) ether (OBzl) group serves as a robust protecting group for the serine hydroxyl moiety. When incorporated into a peptide chain via SPPS, Ser(OBzl) ensures that the hydroxyl group remains unreactive until the final cleavage step, thus facilitating the accurate assembly of the desired peptide sequence. nih.govpeptide.com

The utility of Ser(OBzl) is well-established within the two primary SPPS strategies: Boc/Bzl and Fmoc/Bzl.

Boc/Bzl Strategy : In this older strategy, the N-terminus is protected by the acid-labile Boc group, which is typically removed with trifluoroacetic acid (TFA). Side-chain protecting groups, such as the benzyl ether (OBzl) on serine, are also acid-labile but require stronger acidic conditions for cleavage, often involving anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Ser(OBzl) is compatible with this approach, with the OBzl group being cleaved simultaneously with the peptide from the resin during the final acidic treatment. peptide.comiris-biotech.de

Fmoc/Bzl Strategy : This is the more modern and widely adopted SPPS methodology. The N-terminus is protected by the base-labile Fmoc group, removed by treatment with piperidine (B6355638). The benzyl ether (OBzl) protecting group for the serine hydroxyl is acid-labile and is typically removed by TFA during the final cleavage step. This strategy offers excellent orthogonality, as the base-mediated Fmoc deprotection does not affect the acid-labile OBzl group, and vice versa. nih.goviris-biotech.deuwec.eduiris-biotech.de This compatibility allows for efficient and selective peptide synthesis.

Table 1: Comparison of SPPS Strategies with Ser(OBzl)

SPPS StrategyN-terminus Protecting GroupSide Chain Protecting Group (Serine)N-terminus Deprotection ReagentSide Chain Deprotection ReagentCleavage from Resin Reagent
Boc/BzlBocOBzlTFA (e.g., 25-50%)HF, TFMSA, or TFA/scavengerHF, TFMSA, or TFA/scavenger
Fmoc/BzlFmocOBzlPiperidine (e.g., 20% in DMF)TFA/scavengerTFA/scavenger

Solution-Phase Peptide Synthesis Applications

In solution-phase peptide synthesis, protected amino acids are coupled in solution using various activating agents. Ser(OBzl) can be readily employed in these reactions. The free carboxyl group of Ser(OBzl) is activated using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), or uronium/phosphonium-based reagents (e.g., HATU, HBTU, PyBOP), often in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt) or hydroxyazabenzotriazole (HOAt) to suppress racemization. ekb.egbachem.com The activated carboxyl group then reacts with the free amino group of another amino acid or peptide fragment to form a peptide bond. The benzyl ether protection on serine ensures that the hydroxyl group does not interfere with these coupling reactions. ekb.eg

Stereochemical Control in Peptide Elongation

Maintaining the correct stereochemistry of amino acids is paramount in peptide synthesis, as even minor epimerization can lead to inactive or altered biological function. Protected serine derivatives like Bzl-ser(bzl)-OH are instrumental in achieving this control.

Racemization, the loss of stereochemical integrity at the α-carbon during peptide bond formation, is a critical challenge in peptide synthesis. The activation of the carboxyl group of an amino acid, a necessary step for coupling, can lead to the formation of oxazolone (B7731731) intermediates, which are prone to epimerization peptide.comacs.org. The O-benzyl protecting group on serine, as present in this compound, contributes to minimizing racemization during coupling reactions. While specific data for "this compound" (N-Benzoyl-O-benzyl-L-serine) is not extensively detailed in the search results, related O-benzyl serine derivatives and general principles of serine protection indicate that the bulky benzyl group can sterically hinder the formation of the oxazolone intermediate, thereby suppressing racemization peptide.com. Additives like HOBt or HOAt are commonly used in conjunction with coupling reagents to further suppress racemization by forming less reactive activated esters peptide.comresearchgate.net.

Synthesis of Complex Peptide Architectures

This compound serves as a valuable building block for constructing peptides with sophisticated structures, including those with post-translational modifications and non-natural amino acid sequences.

Serine residues are frequently phosphorylated, a crucial post-translational modification that regulates protein function. The synthesis of phosphopeptides often utilizes protected phosphoamino acid building blocks. While this compound itself is not phosphorylated, its structural analogue, Fmoc-O-benzylphospho-L-serine, is a key intermediate for incorporating phosphoserine residues researchgate.net. The O-benzyl group is a common and effective protecting group for the phosphate (B84403) moiety in phosphoserine and phosphotyrosine derivatives, as it is readily cleaved during the final acidic deprotection step (e.g., using TFA) researchgate.netnih.govoup.com. The synthesis of phosphopeptides requires careful selection of protecting groups to avoid β-elimination or other side reactions during peptide assembly sigmaaldrich.com.

The O-benzyl protection strategy is widely employed in the synthesis of peptidomimetics and other modified peptides, where the serine side chain is altered or incorporated into non-peptide structures. For instance, O-benzyl-L-serine has been used in the synthesis of bicyclic peptide isosteres, demonstrating its utility in creating constrained peptide mimetics with potential applications in drug design researchgate.net. The benzyl group can be removed via hydrogenolysis in solution phase or acidolysis in solid-phase synthesis, allowing for subsequent functionalization or incorporation into diverse molecular scaffolds peptide.com. The synthesis of N-Boc-O-benzyl-L-serine derivatives has also been reported for use in creating α-/β-mixed peptides, which can exhibit unique biological activities, such as enzyme inhibition nih.gov.

The synthesis of peptides containing multiple phosphorylated serine residues requires careful planning of protecting group strategies. Building block approaches, where pre-formed protected phosphoamino acids are incorporated, are standard. Derivatives like Fmoc-Ser(PO(OBzl)OH)-OH are essential for this purpose, with the O-benzyl group protecting the phosphate. These derivatives allow for sequential coupling and deprotection steps, enabling the controlled assembly of peptides with multiple phosphorylation sites. The choice of coupling reagents and conditions is critical to avoid side reactions, such as β-elimination, which can occur with labile phosphate protecting groups sigmaaldrich.com. The O-benzyl group's stability under typical Fmoc deprotection conditions (e.g., piperidine) and its facile removal during final TFA cleavage make it a robust choice for multiphosphorylated peptide synthesis oup.comsigmaaldrich.com.

Protecting Group Chemistry and Orthogonal Deprotection Strategies

Orthogonal Protecting Group Schemes

Orthogonality in protecting group strategy means that two or more protecting groups can be selectively removed in any order using different chemical conditions. iris-biotech.de This concept is crucial for complex syntheses, allowing for the sequential deprotection and modification of specific functional groups within a growing peptide chain. iris-biotech.degoogle.com Protecting groups can be classified as temporary (removed after each synthesis step), permanent (removed at the end of the synthesis), or semi-permanent (stable during chain elongation but removable in the presence of permanent groups). iris-biotech.de

The Cbz and Bzl groups of Cbz-Ser(Bzl)-OH are part of the so-called Boc/Bzl protection strategy, which, while widely used, is not strictly orthogonal because both groups are acid-labile. iris-biotech.depeptide.com However, their differing sensitivity to acids allows for practical selective removal. The tert-butoxycarbonyl (Boc) group, a common temporary N-terminal protecting group, can be cleaved with moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl-based groups (like the O-benzyl ether on the serine side chain) require stronger acids such as anhydrous hydrogen fluoride (B91410) (HF) for removal. peptide.comnih.gov

Conversely, the Cbz group demonstrates orthogonality with the fluorenylmethoxycarbonyl (Fmoc) group. highfine.comtotal-synthesis.com The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), while the Cbz and Bzl groups are stable under these basic conditions. total-synthesis.comgenscript.com This Fmoc/tBu strategy, where side chains are protected with acid-labile groups like tert-butyl (tBu), is a widely used orthogonal scheme in modern solid-phase peptide synthesis (SPPS). iris-biotech.deub.edu The Cbz group is also stable to the mild acid conditions used to cleave tBu groups (e.g., with TFA), further highlighting its orthogonality in this context. highfine.comrsc.org

The following table summarizes the compatibility of common protecting groups, illustrating the principles of orthogonal protection.

Protecting GroupCleavage ConditionStable ToLabile ToOrthogonal To
Boc (tert-butoxycarbonyl)Mild Acid (e.g., TFA) peptide.commasterorganicchemistry.comBase, Hydrogenolysis rsc.orgStrong AcidFmoc, Cbz
Cbz (Benzyloxycarbonyl)Hydrogenolysis, Strong Acid (HBr, HF) total-synthesis.comrsc.orgMild Acid, Base total-synthesis.comCatalytic HydrogenationFmoc, Alloc
Bzl (Benzyl ether)Hydrogenolysis, Strong Acid (HF) organic-chemistry.orgpeptide.comMild Acid, BaseCatalytic HydrogenationFmoc
Fmoc (Fluorenylmethoxycarbonyl)Base (e.g., Piperidine) total-synthesis.comgenscript.comAcid, Hydrogenolysis highfine.comBasic ConditionsBoc, Cbz, Bzl, tBu
tBu (tert-Butyl ether/ester)Strong Acid (e.g., TFA) iris-biotech.deBase, HydrogenolysisStrong AcidFmoc

This table provides a general overview; specific reaction conditions can influence selectivity.

The selective deprotection of the O-benzyl ether from the serine side chain is a key step when the serine hydroxyl group needs to be exposed for modification (e.g., phosphorylation or glycosylation) while the peptide remains otherwise protected. The most common method for cleaving benzyl (B1604629) ethers without affecting other acid- or base-labile groups is catalytic hydrogenolysis. organic-chemistry.orgpeptide.comvaia.com This method is highly selective and proceeds under mild conditions. highfine.com

While hydrogenolysis is the preferred method, other reagents can achieve selective debenzylation. For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions, tolerating a wide array of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org Another approach involves catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid, hydrazine, or triethylsilane in combination with a palladium catalyst, avoiding the need for gaseous hydrogen. organic-chemistry.orgthieme-connect.combeilstein-journals.org This technique is particularly useful for its operational simplicity and efficiency. organic-chemistry.org

Deprotection Mechanisms and Conditions

The removal of protecting groups is achieved through specific chemical reactions. The choice of deprotection agent and conditions is dictated by the protecting groups present in the molecule and the desired outcome of the synthetic step.

Hydrogenolysis is the premier method for cleaving benzyl-based protecting groups, including both the O-benzyl ether on the serine side chain and the N-terminal Cbz group. ontosight.aitotal-synthesis.com The mechanism involves the catalytic reduction of the C-O bond of the ether or carbamate (B1207046) on the surface of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.org

The general reaction is: R-O-CH₂Ph + H₂ (catalyst) → R-OH + CH₃Ph

The process, often called catalytic transfer hydrogenation (CTH) when a hydrogen donor molecule is used instead of H₂ gas, is advantageous because it occurs under neutral and mild conditions, preserving most other functional groups. organic-chemistry.orgacsgcipr.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexadiene. highfine.comorganic-chemistry.org The choice of catalyst and hydrogen donor can be optimized to achieve high yields and selectivity. organic-chemistry.org For example, using palladium on carbon with formic acid provides a rapid and simple removal of O-benzyl groups. organic-chemistry.org However, this method is incompatible with molecules containing other reducible groups, such as alkenes or certain sulfur-containing residues, which can poison the catalyst. thieme-connect.comhighfine.com

Both Boc and benzyl groups are susceptible to cleavage by acid (acidolysis), but their labilities differ significantly. peptide.comrsc.org The Boc group is designed to be removed by moderately strong acids. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions. peptide.com Trifluoroacetic acid (TFA), often in a 50% solution with dichloromethane (B109758) (DCM), is commonly used for this purpose. peptide.comchempep.com

Benzyl groups, including the O-benzyl ether of serine, are much more stable to acid and require harsher conditions for cleavage. iris-biotech.deorganic-chemistry.org Their removal is typically achieved using very strong, non-oxidizing acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govpeptide.com The cleavage proceeds via an Sₙ1 mechanism, generating benzyl carbocations that must be trapped by scavengers (e.g., anisole, cresol) to prevent the alkylation of sensitive amino acid residues like tryptophan or tyrosine. nih.govupf.edu This differential stability forms the basis of the Boc/Bzl strategy in peptide synthesis, allowing for the selective removal of the temporary N-terminal Boc group while the permanent benzyl-based side-chain protection remains intact. peptide.comkarger.com

The Nα-Fmoc protecting group is the cornerstone of the most common orthogonal strategy in modern SPPS. iris-biotech.deiris-biotech.de Its removal relies on a base-catalyzed β-elimination mechanism. nih.govresearchgate.net The process is initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system by a mild base. total-synthesis.comresearchgate.net

This deprotonation is followed by β-elimination, which liberates the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). peptide.comnih.gov The DBF is a reactive electrophile that must be trapped by a scavenger to prevent it from irreversibly reacting with the newly deprotected amine. peptide.com Secondary amines, such as piperidine, are typically used as the base for deprotection because they also serve as efficient scavengers for the DBF byproduct. peptide.comnih.gov Standard conditions involve treating the peptide-resin with a 20-50% solution of piperidine in DMF for a short period. genscript.comresearchgate.net The Fmoc group's stability towards acids and hydrogenolysis makes it fully orthogonal to the Boc, Cbz, and Bzl protecting groups. highfine.comtotal-synthesis.com

The table below details common deprotection reagents and conditions.

Protecting GroupReagentConditionsMechanism
Bzl (ether/ester) H₂/Pd-CRoom temperature, atmospheric pressureHydrogenolysis acsgcipr.org
Bzl (ether/ester) HF, TFMSA0 °C, with scavengers (e.g., anisole)Sₙ1 Acidolysis nih.gov
Boc TFA/DCM (1:1)Room temperature, ~30 minAcidolysis chempep.com
Fmoc 20% Piperidine/DMFRoom temperature, ~10-20 minβ-elimination genscript.comresearchgate.net
Cbz H₂/Pd-CRoom temperature, atmospheric pressureHydrogenolysis total-synthesis.com
Cbz HBr/Acetic AcidRoom temperatureSₙ2 Acidolysis total-synthesis.com

Scavengers in Deprotection Procedures

The acid-catalyzed cleavage of benzyl protecting groups proceeds via an SN1 mechanism, which generates highly reactive benzyl carbocations. wordpress.com These electrophilic intermediates can readily alkylate nucleophilic amino acid residues within the peptide sequence, such as tryptophan, methionine, and tyrosine, leading to undesired, often irreversible, modifications. wordpress.comhighfine.com To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail. wikipedia.org

Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. They effectively trap the benzyl cations, converting them into stable, neutral molecules. wordpress.comresearchgate.net The choice of scavenger depends on the peptide's composition and the specific protecting groups being cleaved. In the context of Bzl-Ser(Bzl)-OH deprotection using strong acids like HF, a combination of scavengers is often employed. wordpress.com

Common scavengers used during the deprotection of benzyl-protected peptides include anisole, p-cresol (B1678582), and various thiols. wordpress.comresearchgate.net Anisole and p-cresol are effective at scavenging benzyl cations. wordpress.comresearchgate.net Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), are particularly useful for protecting tryptophan from modification and can also assist in the removal of other protecting groups. sigmaaldrich.com Silanes, like triisopropylsilane (B1312306) (TIS), can also serve as cation scavengers by donating a hydride to the carbocation. nih.gov

The following table summarizes common scavengers used in deprotection procedures involving benzyl groups.

ScavengerChemical FormulaFunctionRelevant Residues Protected
AnisoleC₆H₅OCH₃Traps benzyl carbocations. wordpress.comTyr, Trp, Met
p-CresolCH₃C₆H₄OHActs as a nucleophile to capture carbocations. wordpress.comresearchgate.netTyr, Trp, Met
ThioanisoleC₆H₅SCH₃Scavenges carbocations; can reduce Met(O). nih.govnih.govTyr, Trp, Met
1,2-Ethanedithiol (EDT)HSCH₂CH₂SHEffective scavenger for various cations; helps prevent Trp oxidation. sigmaaldrich.comTrp, Cys
Triisopropylsilane (TIS)( (CH₃)₂CH )₃SiHReduces carbocations via hydride donation. wikipedia.orgnih.govTrp, Cys

Preventing Side Reactions During Deprotection

Beyond the alkylation reactions mitigated by scavengers, other side reactions can compromise the purity and yield of the target peptide during the deprotection of serine residues. These include acyl rearrangements and elimination reactions.

Suppression of O-to-C Rearrangements

Under the strong acidic conditions used for deprotection, an acyl group from a peptide bond involving a serine residue can migrate from the nitrogen atom to the side-chain hydroxyl group, a process known as an N→O acyl shift. bibliomed.org This intramolecular rearrangement proceeds through a cyclic intermediate. iris-biotech.de While this reaction can be reversible upon treatment with a base, it can lead to product mixtures and fragmentation if the resulting ester bond is hydrolyzed. bibliomed.orgiris-biotech.de

Conversely, an O-to-C rearrangement, specifically the migration of the benzyl group from the serine oxygen to the aromatic ring of a tyrosine residue (the Fries rearrangement), can also occur. This acid-catalyzed side reaction results in the formation of 3-benzyltyrosine, an undesired modification. bibliomed.org The suppression of this rearrangement relies on the efficient trapping of benzyl cations by scavengers immediately upon their formation. The use of a "hard" acid like HF in conjunction with a "soft" nucleophilic scavenger system (such as HF/DMS) can create conditions that favor the desired SN2-type cleavage, minimizing carbocation-mediated side reactions.

Control of β-Elimination

β-Elimination is a side reaction that affects amino acids with electron-withdrawing substituents on the β-carbon, such as protected serine. researchgate.net This reaction involves the abstraction of the α-proton and the subsequent elimination of the side-chain protecting group, leading to the formation of a dehydroalanine (B155165) (Dha) residue. researchgate.netug.edu.pl While it is more commonly associated with base-catalyzed Fmoc deprotection, it can also occur under certain acidic or high-temperature conditions. researchgate.netresearchgate.net

For serine derivatives, the presence of the benzyl ether on the side chain makes the α-proton more acidic and thus more susceptible to abstraction. During strong acid cleavage (e.g., with HF), the protonation of the ether oxygen enhances its leaving group ability, which can facilitate the elimination pathway.

Control of β-elimination during the deprotection of this compound is achieved by carefully managing the reaction conditions. Using optimized low-high HF cleavage procedures can help minimize this side reaction. researchgate.net A "low HF" step with a high concentration of scavengers like dimethyl sulfide (DMS) is first used to remove more labile protecting groups under milder conditions, followed by a "high HF" step to cleave more resistant groups like the O-benzyl ether from serine. wordpress.com This staged approach helps to minimize the exposure of the deprotected peptide to harsh conditions that promote β-elimination.

Advanced Research Applications

Development of Bio-compatible Materials

The chemical compound Bzl-ser(bzl)-OH, more formally recognized as N-benzyl-O-benzyl-L-serine, serves as a valuable precursor and building block in the synthesis of advanced biomaterials. Its protected functional groups allow for controlled polymerization, leading to materials with tunable properties and excellent biocompatibility. Research has focused on utilizing derivatives of O-benzyl-L-serine, particularly in the form of N-carboxyanhydrides (NCAs), for ring-opening polymerization (ROP) to create functional poly(α-hydroxy acids) (PAHAs) and polypeptides.

Synthesis of Functional Polypeptides and Poly(α-hydroxy acids)

The development of biomaterials often requires monomers with protected functional groups to prevent unwanted side reactions during polymerization. O-benzyl-L-serine derivatives, such as O-benzyl-L-serine carboxyanhydrides (Ser(Bn)-OCA), have been synthesized and polymerized via living ring-opening polymerization (ROP) nih.govillinois.edu. This method allows for the creation of poly(α-hydroxy acids) (PAHAs) with pendant hydroxyl groups after the removal of the benzyl (B1604629) protecting group. These resulting polymers, referred to as Ser-PAHAs, exhibit desirable characteristics for biomedical applications, including biodegradability and water solubility nih.govillinois.edu.

The polymerization of Ser(Bn)-OCA using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and initiators such as isobutanol has demonstrated remarkable control over molecular weight and dispersity, yielding polymers with narrow molecular weight distributions (around 1.05–1.15) nih.govillinois.edu. For instance, a 50-mer Ser(Bn)-PAHA with a number-average molecular weight (Mn) of 9.4 × 10³ g/mol was synthesized, which upon debenzylation, yielded a Ser-PAHA with an Mn of 6.3 × 10³ g/mol nih.gov. This controlled synthesis pathway is crucial for tailoring material properties for specific applications.

Furthermore, protected serine derivatives, including O-benzyl-L-serine, are utilized in the synthesis of various polypeptides. For example, poly(O-benzyl-L-serine) segments can be incorporated into polyethylene (B3416737) glycol (PEG) chains to form diblock copolymers rsc.org. These copolymers are synthesized through polycondensation of urethane (B1682113) derivatives of amino acids. The successful conjugation of poly(O-benzyl-L-serine) into PEG chains has been achieved, demonstrating the versatility of these protected amino acid building blocks in creating complex polymer architectures rsc.org.

Biocompatibility and Potential Applications

Polymers derived from this compound, specifically the deprotected Ser-PAHAs, have shown excellent cell compatibility nih.govillinois.edu. The ability to introduce pendant hydroxyl groups, which can be further functionalized, makes these materials versatile for applications such as drug delivery systems and hydrogel scaffolds for tissue engineering nih.govillinois.edu. The benzyl protecting group is amenable to removal through methods like hydrogenation, yielding polymers with free hydroxyl groups that can be modified with various ligands or bioactive molecules nih.govillinois.edunih.gov.

For example, the hydroxyl groups can be converted to carboxylic acid functionalities, which then allow for conjugation with amine-containing biological molecules via carbodiimide (B86325) coupling nih.gov. This strategy has been employed to tether RGD-containing peptide sequences to PLA-based copolymers, enhancing epithelial cell adhesion and demonstrating the potential for creating tailorable biodegradable, biocompatible materials with controlled cell-material interactions nih.gov.

The synthesis of polypeptides using protected serine derivatives, such as O-benzyl-L-serine, is a key strategy for developing advanced biomaterials. These protected monomers enable controlled polymerization, and subsequent deprotection and functionalization allow for the creation of materials with tailored properties for diverse biomedical applications, including drug delivery and tissue engineering nih.govillinois.edunih.gov.

Data Table: Polymerization of O-benzyl-L-serine Carboxyanhydrides (Ser(Bn)-OCA)

MonomerInitiatorCatalystSolventMonomer-to-Initiator (M/I) RatioNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Polymer TypeReference
Ser(Bn)-OCAIsobutanol (IB)DMAPDichloromethane (B109758) (DCM)509.4 × 10³~1.05Ser(Bn)-PAHA nih.govillinois.edu
Ser(Bn)-OCAIsobutanol (IB)DMAPDichloromethane (DCM)8001.41 × 10⁵~1.15Ser(Bn)-PAHA nih.govillinois.edu
Ser(Bn)-OCAPyrenemethanol (Pyr)DMAPDichloromethane (DCM)---Ser(Bn)-PAHA illinois.edu
Ser(Bn)-OCAPyrenemethanol (Pyr)DMAPTetrahydrofuran (B95107) (THF)-->1.15Ser(Bn)-PAHA illinois.edu
Ser(Bn)-OCAPyrenemethanol (Pyr)DMAPToluene (B28343)---Ser(Bn)-PAHA illinois.edu

Note: Mn values are approximate and representative of reported findings. PDI values are also indicative of the controlled nature of the polymerization.

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of N-Benzoyl-O-benzylserine by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination, providing detailed information about the connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for N-Benzoyl-O-benzylserine.

¹H NMR Spectroscopy: Proton NMR spectra reveal the presence and environment of hydrogen atoms. For N-Benzoyl-O-benzylserine, characteristic signals are expected from the benzoyl and benzyl (B1604629) aromatic rings, the benzylic methylene (B1212753) group, the serine alpha-carbon proton, the serine beta-methylene protons, and potentially the amide and carboxylic acid protons. The chemical shifts and splitting patterns provide definitive evidence for the proposed structure. For instance, the phenyl protons of the benzoyl and benzyl groups typically appear as distinct multiplets in the aromatic region (around 7.0-8.0 ppm). The benzylic methylene protons (CH₂-O-Bn) are expected to resonate as a doublet or complex multiplet around 4.5-4.7 ppm due to coupling with the adjacent chiral center. The alpha-proton of serine typically appears as a multiplet around 4.5-5.0 ppm, while the beta-methylene protons of serine are found in the region of 3.5-4.0 ppm. The amide N-H proton and the carboxylic acid O-H proton are often observed as broad singlets and can be exchangeable with solvent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. It reveals distinct signals for each unique carbon atom. For N-Benzoyl-O-benzylserine, key signals would include the carbonyl carbons of the benzoyl group and the carboxylic acid (typically >170 ppm), the aromatic carbons of both phenyl rings (120-140 ppm), the benzylic methylene carbon (around 70-75 ppm), the alpha-carbon of serine (around 50-55 ppm), and the beta-methylene carbon of serine (around 65-70 ppm).

Table 1: Representative ¹H NMR Data for N-Benzoyl-O-benzylserine

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Benzoyl Phenyl (ortho)~7.9-8.1d~7-82HProtons ortho to benzoyl carbonyl
Benzoyl Phenyl (meta)~7.4-7.6t~7-82HProtons meta to benzoyl carbonyl
Benzoyl Phenyl (para)~7.5-7.7t~7-81HProton para to benzoyl carbonyl
Benzyl Phenyl~7.2-7.4m-5HProtons of the benzyl ether group
Benzylic CH₂~4.5-4.7d~7-82HMethylene protons of the benzyl ether
Serine α-CH~4.5-5.0m~7-81HAlpha-carbon proton of serine
Serine β-CH₂~3.5-4.0dd~4, ~7-82HBeta-carbon methylene protons of serine
Amide NH~7.0-9.0br s-1HAmide proton (exchangeable)
Carboxylic acid OH~10.0-13.0br s-1HCarboxylic acid proton (exchangeable)

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

Table 2: Representative ¹³C NMR Data for N-Benzoyl-O-benzylserine

Carbon TypeChemical Shift (δ, ppm)Assignment
Benzoyl Carbonyl~165-168Carbonyl of the benzoyl group
Carboxylic Carbonyl~170-175Carboxylic acid carbonyl
Benzoyl Phenyl (ipso)~130-135Quaternary carbon of benzoyl phenyl ring
Benzoyl Phenyl (o, m)~128-130Aromatic carbons of benzoyl phenyl ring
Benzoyl Phenyl (p)~133-135Para carbon of benzoyl phenyl ring
Benzyl Phenyl (ipso)~138-140Quaternary carbon of benzyl phenyl ring
Benzyl Phenyl (o, m, p)~127-129Aromatic carbons of benzyl phenyl ring
Benzylic CH₂~70-75Methylene carbon of the benzyl ether
Serine α-CH~50-55Alpha-carbon of serine
Serine β-CH₂~65-70Beta-carbon methylene of serine

Note: Exact chemical shifts are dependent on the specific experimental conditions and solvent.

Mass spectrometry (MS) is employed to determine the molecular weight of N-Benzoyl-O-benzylserine and to provide insights into its fragmentation pattern, which further supports structural identification. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for such polar molecules.

The molecular formula for N-Benzoyl-O-benzylserine is C₁₇H₁₇NO₄, corresponding to a monoisotopic mass of 300.1158 Da. In positive ion mode MS, the protonated molecular ion [M+H]⁺ at m/z 301.1236 is typically observed. Fragmentation of N-Benzoyl-O-benzylserine can occur through several pathways, including cleavage of the benzyl ether bond, cleavage of the benzoyl amide bond, and loss of small neutral molecules like water or carbon monoxide. For example, the loss of the benzyl group (C₇H₇, 105.05 Da) would yield a fragment ion at m/z 196.17. Cleavage of the benzoyl group (C₇H₅O, 105.03 Da) could lead to fragments related to the O-benzylserine moiety. Benzyl-containing compounds are known to undergo characteristic fragmentations, such as the formation of tropylium (B1234903) ions or benzyl cations, as discussed in the context of peptide fragmentation nih.govresearchgate.net.

Table 3: Representative Mass Spectrometry Data for N-Benzoyl-O-benzylserine

Ion Typem/z (calculated)m/z (observed)Fragment Description
[M+H]⁺301.1236~301.12Protonated molecular ion
[M+Na]⁺323.1055~323.11Sodium adduct ion
[M+K]⁺339.0794~339.08Potassium adduct ion
[M+NH₄]⁺318.1501~318.15Ammonium (B1175870) adduct ion
[M+H-Bn]⁺196.0715~196.07Loss of benzyl group (C₇H₇)
[M+H-BzO]⁺196.0715~196.07Loss of benzoyl group (C₇H₅O)
[Bn]⁺91.0548~91.05Benzyl cation
[BzO]⁺105.0340~105.03Benzoyl cation
[M+H-H₂O]⁺283.1127~283.11Loss of water

Note: Observed m/z values are approximate and depend on the mass analyzer and ionization method used.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for evaluating the purity of N-Benzoyl-O-benzylserine and for separating any potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of N-Benzoyl-O-benzylserine. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water/acetonitrile or water/methanol, often with a buffer or acid modifier).

Given the presence of aromatic rings, UV detection is highly effective for N-Benzoyl-O-benzylserine, typically at wavelengths around 210-230 nm or higher due to the phenyl chromophores. A well-developed HPLC method will show a single, sharp peak corresponding to the pure compound, with impurities appearing as separate, smaller peaks. Purity is quantified by measuring the area percentage of the main peak relative to the total peak area. Typical purity specifications for research-grade compounds are often above 95% or 98%.

Table 4: Representative HPLC Purity Analysis of N-Benzoyl-O-benzylserine

ParameterValueNotes
ColumnC18, 4.6 x 250 mm, 5 µmStandard reversed-phase column
Mobile Phase50% Acetonitrile / 50% Water (v/v)Isocratic elution, adjusted for optimal separation
Flow Rate1.0 mL/minStandard flow rate
Detection Wavelength220 nmSuitable for aromatic compounds
Column Temperature25 °CConsistent temperature for reproducible results
Injection Volume20 µLStandard injection volume
Retention Time (RT) ~12.5 min Specific to the method; used for identification
Purity (Area %) > 98.0% Indicates high chemical purity; impurities are well below threshold

Note: These are representative values; actual conditions may vary.

Since serine is a chiral amino acid, N-Benzoyl-O-benzylserine will exist as enantiomers (L- and D-forms) unless synthesized from racemic serine. Chiral HPLC is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of the compound. This technique utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to different retention times.

Commonly used CSPs for amino acid derivatives include polysaccharide-based columns such as Chiralpak IA, IB, IC, AD-H, or AS-H rsc.orgyakhak.org. The mobile phase typically consists of hexane (B92381) or heptane (B126788) mixed with a polar modifier like 2-propanol or ethanol (B145695), often in an isocratic mode. The separation of enantiomers is monitored by UV detection. The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

Table 5: Representative Chiral HPLC Analysis of N-Benzoyl-O-benzylserine

ParameterValueNotes
Chiral ColumnChiralpak IA, 4.6 x 250 mm, 5 µmCommon CSP for amino acid derivatives
Mobile Phase95% Hexanes / 5% 2-Propanol (v/v)Isocratic elution
Flow Rate1.0 mL/minStandard flow rate
Detection Wavelength220 nmSuitable for aromatic compounds
Column Temperature25 °CConsistent temperature for reproducible results
Injection Volume20 µLStandard injection volume
Retention Time (RT) of Major Enantiomer ~16.0 min Example for the (S)-enantiomer
Retention Time (RT) of Minor Enantiomer ~22.3 min Example for the (R)-enantiomer
Enantiomeric Excess (ee) > 98.0% Indicates high enantiomeric purity; minor enantiomer is significantly less

Note: Retention times and mobile phase compositions can vary significantly between different chiral columns and methods. The assignment of major/minor enantiomer depends on the starting material's chirality.

Optical Rotation Measurements for Chirality Confirmation

Optical rotation is a fundamental property of chiral molecules that arises from their interaction with plane-polarized light. It serves as a direct confirmation of the compound's chirality and can be used to assess enantiomeric purity if the specific rotation of the pure enantiomer is known.

The measurement is performed using a polarimeter, which measures the angle (α) through which plane-polarized light is rotated when passing through a solution of the chiral compound. The specific rotation ([α]) is a standardized value, calculated using the observed rotation (α), the path length (l) of the sample cell in decimeters, and the concentration (c) of the solution in grams per 100 mL:

[α] = α / (l × c)

Measurements are typically performed at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm). The sign of the specific rotation (+ for dextrorotatory, - for levorotatory) indicates the direction of rotation, while its magnitude reflects the degree of optical activity. For N-Benzoyl-O-benzylserine derived from L-serine, a specific rotation value with a defined sign and magnitude would be expected. For example, N-benzoyl-α-methylserine derivatives show specific rotations in the range of -12.8° to +3.5° lodz.pl.

Mechanistic Studies

Reaction Mechanisms in Serine Protection and Deprotection

The use of benzyl (B1604629) groups to protect the amine and hydroxyl functionalities of serine is a common strategy in peptide synthesis. The mechanisms for both the protection and subsequent deprotection steps are well-established.

Protection Mechanism:

The protection of serine's side-chain hydroxyl group and the N-terminal amino group typically involves the use of a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base. commonorganicchemistry.com

O-Benzylation: The protection of the hydroxyl group proceeds via a Williamson ether synthesis. A base, such as sodium hydride (NaH), deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the benzyl ether. youtube.comorganic-chemistry.org

N-Benzylation: The amino group is also nucleophilic and can be benzylated under similar conditions. The base removes a proton from the amino group, increasing its nucleophilicity for the subsequent SN2 reaction with benzyl bromide. To achieve the specific compound N,O-Dibenzylserine (Bzl-Ser(Bzl)-OH), controlled reaction conditions are necessary to ensure both functional groups are benzylated.

Deprotection Mechanism:

Removal of benzyl protecting groups is most commonly achieved through catalytic hydrogenolysis. commonorganicchemistry.comnih.gov This method is favored for its mild conditions.

Catalytic Hydrogenolysis: This process involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like formic acid or cyclohexene). commonorganicchemistry.comrsc.orgacsgcipr.org The mechanism involves the adsorption of the benzyl ether onto the surface of the palladium catalyst. The C-O bond of the ether is cleaved, and hydrogen atoms are added, yielding the deprotected alcohol (serine) and toluene (B28343) as a byproduct. acsgcipr.orgambeed.com The process for the N-benzyl group is analogous, with the C-N bond being cleaved to regenerate the amine. The reaction is generally clean and efficient. ambeed.com

Acidolysis: Strong acids can also cleave benzyl ethers. For instance, a mixture of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and dimethyl sulfide (B99878) (DMS) can be used. google.comacs.org The mechanism is believed to involve protonation of the ether oxygen by the strong acid, making it a better leaving group. A nucleophile, such as DMS, can then attack the benzylic carbon in an SN2-type displacement, cleaving the C-O bond. google.com This method is less common due to the harsh conditions which can cause side reactions. organic-chemistry.org

Racemization Mechanisms in Peptide Synthesis

During peptide bond formation, the chiral integrity of the activated amino acid is at risk. Serine, along with cysteine and histidine, is particularly susceptible to racemization. nih.govresearchgate.net This loss of stereochemistry can occur primarily through two base-catalyzed pathways: 5(4H)-oxazolone formation and direct enolization. mdpi.com

The activation of the carboxyl group of an N-acyl amino acid, a necessary step for peptide coupling, makes the α-proton acidic and thus prone to abstraction by a base.

5(4H)-Oxazolone Formation: This is considered the main pathway for racemization during peptide synthesis. mdpi.com The activated carboxyl group of the N-protected serine derivative undergoes an intramolecular SN2 reaction, where the amide oxygen attacks the activated carboxyl carbon, leading to the formation of a cyclic 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.combiointerfaceresearch.com This oxazolone (B7731731) has a highly acidic proton at the C4 position. The presence of a base facilitates the removal of this proton, forming a planar, achiral enolate intermediate which is stabilized by resonance. Subsequent reprotonation can occur from either side, leading to a mixture of L- and D-isomers, thus causing racemization. mdpi.comslideshare.net Studies on Z-Gly-Ser(Bzl)-OPcp have shown that racemization through the 5(4H)-oxazolone intermediate is significantly faster than the coupling reaction itself, especially in the presence of a base like triethylamine (B128534) (NEt₃). researchgate.net

Direct Enolization: An alternative, though generally less significant, mechanism is the direct abstraction of the α-proton from the activated amino acid derivative by a base. mdpi.com This forms a carbanion (enolate) directly, without proceeding through the oxazolone intermediate. Reprotonation of this planar enolate leads to racemization. Isotope effect studies on Z-Gly-Ser(Bzl)-OPcp indicated that while the 5(4H)-oxazolone pathway is dominant, a smaller portion of the racemization occurs via direct enolization. researchgate.net

Several factors in the reaction environment can significantly influence the rate at which racemization occurs. Understanding and controlling these factors is critical for maintaining the stereochemical purity of synthetic peptides.

Base: The presence, strength, and concentration of a base are critical. Tertiary bases like triethylamine (NEt₃) or N-methylmorpholine (NMM) are commonly used in peptide synthesis and can significantly accelerate racemization by promoting both oxazolone formation and α-proton abstraction. mdpi.comresearchgate.net For some serine derivatives, racemization with NEt₃ has been observed to be nearly instantaneous. researchgate.net

Solvent: The polarity of the solvent plays a crucial role. Polar, aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can stabilize the charged intermediates involved in racemization, thereby increasing the rate. mdpi.comresearchgate.net Non-polar solvents are generally preferred to minimize this side reaction. slideshare.net

Coupling Reagents: The choice of coupling reagent, which activates the carboxylic acid, has a profound effect on racemization. Highly reactive intermediates generated by some coupling reagents are more likely to form oxazolones. nih.govmdpi.com For instance, using HATU with NMM as a base can lead to significant racemization in Fmoc-L-Ser(tBu)-OH, whereas DIC/Oxyma shows negligible racemization. nih.gov The addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress racemization by forming active esters that are less prone to cyclizing into oxazolones. peptide.com

Temperature: Higher reaction temperatures generally increase the rates of all reactions, including racemization. mdpi.com Therefore, performing coupling reactions at lower temperatures is often employed to preserve stereochemical integrity.

FactorEffect on Racemization RateRationaleReference
Base Concentration IncreasesPromotes abstraction of the α-proton and formation of the oxazolone intermediate. mdpi.comresearchgate.net
Solvent Polarity Increases with higher polarityPolar solvents stabilize the charged enolate and oxazolone intermediates. mdpi.comresearchgate.net
Coupling Reagent Reactivity Varies; highly activating reagents can increase rateMore reactive intermediates are more prone to oxazolone formation. Additives can suppress this. nih.govpeptide.com
Temperature Increases with higher temperatureProvides the necessary activation energy for the racemization pathways. mdpi.com

Kinetics of Protecting Group Cleavage

The rate of benzyl group cleavage via catalytic hydrogenolysis is influenced by several factors, including the catalyst, hydrogen source, solvent, and the electronic nature of the protecting group itself.

The reaction is a surface-catalyzed process, and its kinetics can be complex. Typically, the cleavage of benzyl ethers and esters under these conditions proceeds at mild temperatures and pressures. acsgcipr.org The rate of debenzylation can be significantly affected by the electronic properties of the aromatic ring. Studies have shown that electron-donating substituents on the benzyl group accelerate the rate of hydrogenolysis, while electron-withdrawing groups retard it. semanticscholar.org This suggests that the transition state involves the development of a partial positive charge on the benzylic carbon. semanticscholar.org

The choice of catalyst and solvent system can also dramatically alter the reaction kinetics. For example, while a Pd/C catalyst is highly efficient for hydrogenolysis of benzyl ethers in ethanol (B145695), its activity is greatly reduced under certain multiphase conditions. rsc.orgresearchgate.net Conversely, a Raney-Ni catalyst, which is slow in ethanol, shows a much faster reaction rate under multiphase conditions. rsc.orgresearchgate.net Kinetic studies of transfer hydrogenation have also shown that the reaction rate depends on the concentrations of the substrate (the protected amino acid), the hydrogen donor (e.g., benzyl alcohol), and the amount of catalyst. researchgate.net

ParameterInfluence on Cleavage RateExample/ObservationReference
Catalyst Highly dependent on catalyst type and conditions.Pd/C is very efficient in ethanol, while Raney-Ni is faster under certain multiphase conditions. rsc.orgresearchgate.net
Solvent Can significantly alter catalyst activity and reaction rate.Debenzylation with Pd/C is fast in ethanol but slow in an aqueous KOH-isooctane system. rsc.org
Substituents on Benzyl Group Electron-donating groups accelerate the reaction; electron-withdrawing groups retard it.A methoxy (B1213986) group (electron-donating) increases the rate compared to an unsubstituted benzyl group. semanticscholar.org
Hydrogen Source Rate can depend on the concentration of the hydrogen donor.In transfer hydrogenation, the rate is dependent on the concentration of the donor molecule. researchgate.net

Comparative Studies with Other Protected Amino Acid Derivatives

Comparison of Boc, Cbz, and Fmoc Protecting Groups for Serine

Boc (tert-butyloxycarbonyl): This group is stable to bases and nucleophiles but is readily cleaved by mild acidic conditions, typically using trifluoroacetic acid (TFA) rsc.orgiris-biotech.deorganic-chemistry.org. Its removal generates tert-butyl cations, which can sometimes lead to side reactions with sensitive residues like tryptophan or tyrosine if scavengers are not used peptide.comorganic-chemistry.org.

Cbz (Benzyloxycarbonyl): Historically significant, the Cbz group is removed by catalytic hydrogenolysis or strong acidic conditions peptide.comrsc.orgiris-biotech.de. While effective in solution-phase synthesis, it is less commonly used in solid-phase peptide synthesis (SPPS) compared to Boc and Fmoc peptide.com.

Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is rapidly removed by mild basic conditions, most commonly using piperidine (B6355638) organic-chemistry.orgiris-biotech.deslideshare.netrsc.orghighfine.compeptide.com. This base lability makes it orthogonal to acid-labile side-chain protecting groups, a key advantage in modern SPPS organic-chemistry.orgiris-biotech.deiris-biotech.debiosynth.compeptide.com. Fmoc chemistry generally avoids the use of harsh reagents like hydrofluoric acid (HF) required in some Boc strategies iris-biotech.de.

Advantages and Limitations of Benzyl (B1604629) Protection vs. Other O-Protections (e.g., tert-Butyl)

Benzyl (Bzl) Ether for Serine:

Advantages: Benzyl ethers are generally stable to the acidic conditions used for Boc deprotection peptide.compeptide.com. In Boc/Bzl chemistry, they are typically removed simultaneously with the Boc group during final cleavage from the resin using strong acids like HF or trifluoromethanesulfonic acid (TFMSA) peptide.compeptide.com. In solution-phase synthesis, benzyl groups can be removed by hydrogenolysis peptide.comlibretexts.orgoup.com. Benzyl esters of carboxylic acids are also common and can be cleaved by hydrogenolysis or acid libretexts.orgoup.comacs.org.

Limitations: The benzyl group's partial removal by TFA can be a concern in some Boc strategies, making it more suitable for Fmoc chemistry in certain contexts, although it is primarily associated with Boc/Bzl peptide.com. Stronger acidic conditions or specific reagents are often required for complete cleavage compared to tert-butyl ethers in some scenarios rsc.org.

tert-Butyl (tBu) Ether for Serine:

Advantages: Tert-butyl ethers are widely used in Fmoc chemistry for protecting the hydroxyl groups of serine and threonine peptide.comiris-biotech.dechemimpex.com. They are stable under the basic conditions used to remove the Fmoc group and are readily cleaved by moderate to strong acidic conditions, typically during the final cleavage from the resin using TFA peptide.comiris-biotech.dechemimpex.com. This orthogonality with the base-labile Fmoc group is a major advantage iris-biotech.debiosynth.com. Tert-butyl esters are also common and are cleaved under acidic conditions organic-chemistry.orgoup.com.

Limitations: Tert-butyl protection can be sensitive to prolonged exposure to acidic conditions, and the generated tert-butyl cations can potentially alkylate sensitive residues like tryptophan or tyrosine, necessitating the use of scavengers peptide.comorganic-chemistry.org.

The choice between Bzl and tBu often hinges on the compatibility with the chosen α-amino protecting group and the desired cleavage conditions. For Fmoc/tBu SPPS, tBu is the standard for serine hydroxyl protection due to its orthogonal deprotection relative to Fmoc peptide.comiris-biotech.debiosynth.com. In Boc/Bzl SPPS, Bzl is commonly used, with removal often occurring during the final acidic cleavage peptide.comiris-biotech.depeptide.com.

Comparison in Terms of Yield, Selectivity, and Environmental Impact of Synthetic Routes

Yield and Selectivity:

While Boc/Bzl chemistry can also yield high-quality peptides, the use of strong acids like HF for cleavage in older protocols posed significant safety and handling challenges iris-biotech.de. Modern Boc strategies may employ milder cleavage agents, but the orthogonality is generally considered less robust than Fmoc/tBu rsc.orgiris-biotech.de.

The presence of protecting groups is essential for preventing unwanted side reactions, thereby maximizing the yield of the desired product and ensuring selectivity sbsgenetech.comresearchgate.netspringernature.com. For example, protecting the serine hydroxyl group prevents O-acylation during coupling steps nih.gov.

Environmental Impact:

Solvent Usage: Traditional SPPS, regardless of the protecting group strategy, relies heavily on organic solvents (e.g., DMF, DCM) for washing and coupling steps, contributing to significant waste generation advancedchemtech.comrsc.orgrsc.orgbiomatik.com. Efforts towards greener peptide synthesis focus on reducing solvent consumption, exploring alternative solvents (e.g., water, greener organic solvents), and minimizing washing steps rsc.orgnih.govadvancedchemtech.comrsc.orgbiomatik.comchemrxiv.orgrsc.org.

Reagent Toxicity and Waste: The reagents used for protection and deprotection, such as TFA and piperidine, can be hazardous iris-biotech.deadvancedchemtech.comrsc.org. The development of greener reagents and protocols, such as TFA-free cleavage methods or alternative bases for Fmoc removal, is an active area of research advancedchemtech.com.

Atom Economy: The need for excess reagents in SPPS to drive reactions to completion negatively impacts atom economy rsc.org. Strategies that improve reaction efficiency or utilize catalytic methods can reduce reagent waste rsc.orgadvancedchemtech.comchemrxiv.org.

Protecting Group-Free Synthesis: The ultimate goal for green chemistry in peptide synthesis is to minimize or eliminate the need for protecting groups altogether. While challenging due to epimerization issues, research into protecting-group-free strategies is ongoing and offers a promising avenue for reducing environmental impact nih.govchemrxiv.orgrsc.orgresearchgate.net.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bzl-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is incorporated into peptide chains using SPPS, where the Boc (tert-butoxycarbonyl) and Bzl (benzyl) groups protect the amino and hydroxyl functionalities, respectively. Key steps include:

  • Deprotection : Use trifluoroacetic acid (TFA) for Boc removal and hydrogenolysis for Bzl cleavage .
  • Coupling : Activate the carboxyl group with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .
  • Validation : Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy.
    • Data Source : Peer-reviewed SPPS protocols from journals like Organic Letters or Journal of Peptide Science provide detailed reaction parameters .

Q. How do researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase chromatography with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity.
  • NMR : ¹H and ¹³C NMR to confirm benzyl group presence (δ 7.3–7.4 ppm for aromatic protons) and absence of unprotected hydroxyl signals .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks matching theoretical mass .
    • Troubleshooting : Inconsistent NMR signals may indicate incomplete protection; repeat coupling with fresh activating agents .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in this compound stability studies under varying pH conditions?

  • Methodological Answer :

  • Hypothesis Testing : Design a matrix of pH buffers (e.g., pH 3–10) and monitor degradation via HPLC at timed intervals.
  • Control Variables : Maintain temperature (25°C) and ionic strength to isolate pH effects .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors. Cross-validate with FT-IR to detect structural changes .
    • Case Study : A 2021 study in Bioconjugate Chemistry resolved conflicting stability reports by identifying trace metal ions in buffers as catalysts for benzyl group hydrolysis .

Q. How can computational modeling optimize this compound’s role in enzyme inhibitor design?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between this compound-containing peptides and target enzymes (e.g., proteases). Use software like GROMACS or AMBER to predict binding affinities .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values to evaluate the impact of benzyl group positioning on inhibitor efficacy .
  • Validation : Compare simulation results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding data .
    • Limitations : Force field inaccuracies for benzyl groups require calibration against crystallographic data (e.g., PDB entries) .

Q. What ethical and reproducibility frameworks apply when publishing this compound synthesis protocols?

  • Methodological Answer :

  • Reproducibility : Document all reaction parameters (solvent purity, stirring speed, inert gas flow rates) per the Beilstein Journal of Organic Chemistry guidelines .
  • Data Transparency : Deposit raw NMR/HPLC files in repositories like Zenodo or Figshare, citing DOIs in publications .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) if derivatives are tested in biological systems .

Methodological Resources

  • Literature Search : Use Web of Science or PubMed with Boolean operators (e.g., (this compound) AND (synthesis OR stability)), filtering for articles post-2010 to ensure relevance .
  • Data Analysis : Employ Python’s SciPy or R for statistical modeling of stability/purity datasets .
  • Citation Management : Reference Mendeley or Zotero to organize sources and auto-generate ACS or APA citations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.